molecular formula C17H21N3O4S B2551479 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide CAS No. 919242-91-4

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B2551479
CAS No.: 919242-91-4
M. Wt: 363.43
InChI Key: MBGJQAKUJSPPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide is a small molecule compound with the molecular formula C17H21N3O4S and a molecular weight of 363.4 g/mol . This compound has been identified as a novel, high-value chemical scaffold in neuroscience and medicinal chemistry research. It serves as a highly selective antagonist for the Dopamine D3 Receptor (D3R) and exhibits an unusual mechanism of action as a positive allosteric modulator (PAM)-antagonist . This profile is significant because D3R-selective antagonists are investigated as potential therapeutic leads for treating neuropsychiatric disorders, including substance use disorder, and may offer advantages by mitigating the motor side effects often associated with D2R-preferring antagonists . The unique PAM-antagonist activity means it can potentially reverse pathological receptor signaling by endogenous agonists more effectively than standard orthosteric antagonists . Researchers can utilize this compound as a selective tool to probe D3R function in various biological systems. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-methoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)14-8-9-16(24-3)15(11-14)17(21)19-13-7-6-10-18-12-13/h6-12H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGJQAKUJSPPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-3-amine to yield 2-methoxy-N-(pyridin-3-yl)benzamide.

    Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This is achieved by reacting the benzamide intermediate with diethylamine and sulfuryl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 5-(N,N-diethylsulfamoyl)-2-hydroxy-N-(pyridin-3-yl)benzamide.

    Reduction: Formation of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The methoxy and pyridinyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several analogs in the literature. Below is a comparative analysis based on molecular features, synthesis, and reported bioactivity (where available).

Table 1: Comparative Analysis of Key Analogs

Compound Name Core Structure Key Substituents Synthesis Yield Bioactivity (Reported) Evidence Source
Target Compound Benzamide 5-(N,N-Diethylsulfamoyl), 2-methoxy, N-(pyridin-3-yl) N/A Not specified -
5-Cinnamoyl-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide (16a) Benzenesulfonamide 5-Cinnamoyl, 2-methoxy, N-(pyridin-3-yl) 88% Anticancer, antitubercular
Nilotinib Benzamide 4-Methyl, 3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino], trifluoromethyl, imidazolyl N/A Antineoplastic (approved drug)
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide Benzamide 2-Methoxy, N-(pyridin-2-yl), imidazopyrazinyl-pyrrolidine-butynoyl N/A BTK inhibitor (patented)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole-benzamide 3,4-Dichloro, morpholinomethyl, pyridin-3-yl N/A Potential antimicrobial/anticancer (inferred)

Key Comparisons

Core Scaffold Differences

  • The target compound uses a benzamide scaffold, whereas analogs like 4d () incorporate a thiazole ring , which may enhance rigidity and binding specificity .
  • 16a () replaces benzamide with benzenesulfonamide , altering electronic properties and hydrogen-bonding capacity .

Substituent Effects

  • Sulfamoyl vs. Sulfonamide : The target’s diethylsulfamoyl group (R₂N-SO₂-) differs from 16a ’s sulfonamide (Ar-SO₂-NH-), impacting solubility and metabolic stability. Diethyl groups may increase lipophilicity compared to unsubstituted sulfonamides .
  • Pyridine Position : The pyridin-3-yl group in the target contrasts with the pyridin-2-yl moiety in the BTK inhibitor (), which could influence target selectivity due to spatial orientation .

Synthetic Accessibility

  • Yields for analogs like 16a (88%) and 16c (85%) suggest efficient synthetic routes for pyridinyl-containing sulfonamides/benzamides, though the target compound’s synthesis complexity remains unclear .

The BTK inhibitor () and 16a highlight the role of pyridine and sulfonamide/amide groups in targeting enzymes or microbial pathways .

Research Implications and Gaps

  • Structural Optimization : The diethylsulfamoyl group in the target compound warrants further study to assess its impact on pharmacokinetics (e.g., CYP450 interactions) compared to unsubstituted sulfonamides.
  • Bioactivity Screening: No data are provided for the target compound’s activity. Comparative studies with analogs like 16a (anticancer) or 4d (thiazole-based) could identify structure-activity relationships.
  • Synthetic Feasibility : High yields for analogs (e.g., 85–88% in ) suggest viable routes for scaling up the target compound, pending optimization of its sulfamoyl incorporation .

Biological Activity

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 298.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in various biochemical pathways, including those involved in inflammation and cancer progression.
  • Immunomodulatory Effects : It exhibits immunomodulatory properties, potentially enhancing or suppressing immune responses depending on the context.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Observed Reference
Enzyme InhibitionInhibits acetylcholinesterase
Anticancer ActivityInduces apoptosis in cancer cells
ImmunomodulationModulates cytokine production
Antioxidant PropertiesReduces oxidative stress markers

Case Studies

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis through caspase activation. This suggests potential use as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The compound exhibited competitive inhibition with an IC50 value indicating potent activity, suggesting its potential as a therapeutic for cognitive disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.